molecular formula C20H16N2O4 B5863676 2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide

2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide

Cat. No. B5863676
M. Wt: 348.4 g/mol
InChI Key: CCSNFGDBPDCBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide, commonly known as NBPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is synthesized through a multistep process involving several reagents and catalysts.

Mechanism of Action

The mechanism of action of NBPF involves its interaction with target enzymes or proteins. It has been shown to bind to the active site of protein tyrosine phosphatases and inhibit their activity, leading to the modulation of various signaling pathways. NBPF has also been shown to inhibit histone deacetylases, leading to the modulation of gene expression and epigenetic regulation.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, such as the inhibition of enzyme activity, modulation of signaling pathways, and regulation of gene expression. It has been shown to have anticancer activity in vitro and in vivo, making it a potential drug candidate for the treatment of cancer. NBPF has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using NBPF in lab experiments include its high purity, stability, and specificity towards target enzymes or proteins. It can be easily synthesized using standard laboratory techniques and is readily available from commercial sources. The limitations of using NBPF in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Careful handling and storage are required to ensure its stability and safety.

Future Directions

The future directions for NBPF research include the development of new synthetic methods for its preparation, the identification of new target enzymes or proteins, and the optimization of its pharmacological properties. NBPF can also be used as a building block for the synthesis of new functional materials with potential applications in catalysis, sensing, and energy storage. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of NBPF.

Synthesis Methods

The synthesis of NBPF involves a multistep process that begins with the reaction of 3-nitrobenzyl alcohol with thionyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of triethylamine to form NBPF. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

NBPF has been studied extensively for its potential applications in various fields, such as drug discovery, chemical biology, and materials science. It has been shown to have inhibitory effects on several enzymes, including protein tyrosine phosphatases and histone deacetylases, making it a potential drug candidate for the treatment of cancer and other diseases. NBPF has also been used as a chemical probe to study protein-protein interactions and epigenetic regulation. In materials science, NBPF has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.

properties

IUPAC Name

2-[(3-nitrophenyl)methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(21-16-8-2-1-3-9-16)18-11-4-5-12-19(18)26-14-15-7-6-10-17(13-15)22(24)25/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSNFGDBPDCBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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